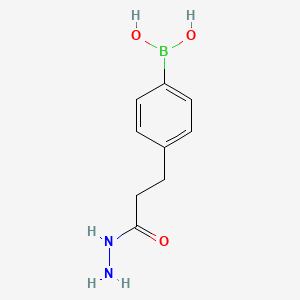

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid

Übersicht

Beschreibung

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid is an organic molecule containing a boronic acid group (B(OH)₂) and a hydrazinocarbonyl moiety (NHNHC=O) attached to a phenyl ring. This compound is not found naturally and is synthesized through specific chemical procedures

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This reaction utilizes boronic acids to form carbon-carbon bonds, making it a valuable coupling partner for introducing the molecule into complex organic structures.

Condensation Reactions: The hydrazinocarbonyl group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Esterification: The carbonyl group (C=O) can react with alcohols under acidic conditions to form esters.

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling and various acids or bases for condensation and esterification reactions. The major products formed from these reactions depend on the specific reactants and conditions used.

Wissenschaftliche Forschungsanwendungen

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid has diverse applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The boronic acid group can form reversible covalent bonds with biomolecules like carbohydrates and nucleotides, making it valuable in biological research.

Medicine: It holds potential for drug discovery and development due to its ability to interact with biological targets.

Industry: The compound is used in material science for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid involves its ability to form covalent bonds with other molecules. The boronic acid group can reversibly bind to specific functional groups on proteins, potentially affecting protein-protein interactions. The hydrazinocarbonyl group can participate in various reactions, such as condensation, which can be exploited for conjugation with biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid include phenylboronic acid and other boronic acid derivatives . Phenylboronic acid, for example, also contains a boronic acid group attached to a phenyl ring but lacks the hydrazinocarbonyl moiety . This difference makes this compound unique in its ability to participate in additional reactions and form more complex structures.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in chemistry, biology, medicine, and industry.

Biologische Aktivität

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, particularly in drug development.

Overview of the Compound

- Chemical Structure : The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydrazinyl group. This unique structure is critical for its biological interactions.

- CAS Number : 957034-83-2

Boronic acids, including this compound, are known for their ability to form stable covalent bonds with various biological molecules, including proteins and sugars. This property allows them to modulate biochemical pathways effectively:

- Protein Interactions : Boronic acids can interact with diols in glycoproteins, influencing their activity and stability.

- Enzyme Inhibition : The compound may inhibit certain enzymes by forming reversible or irreversible bonds, altering their catalytic activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.

- Apoptotic Pathways : It activates caspases and other apoptotic markers, promoting programmed cell death in various cancer cell lines.

Antibacterial Activity

The compound's boronic acid moiety enhances its antibacterial properties by targeting bacterial cell wall synthesis and disrupting metabolic processes:

- Mechanism of Action : It interacts with bacterial glycolipids, causing aggregation and subsequent cell lysis. This has been demonstrated in studies involving Escherichia coli and Staphylococcus aureus, where the compound showed significant antibacterial effects .

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| A549 | 12 | Caspase activation |

Case Study 2: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various boronic acids, this compound demonstrated superior activity against Gram-negative bacteria. The findings are illustrated in Table 2:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 5 |

| S. aureus | 8 |

| Pseudomonas aeruginosa | 10 |

Eigenschaften

IUPAC Name |

[4-(3-hydrazinyl-3-oxopropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c11-12-9(13)6-3-7-1-4-8(5-2-7)10(14)15/h1-2,4-5,14-15H,3,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMVRIUROYAQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCC(=O)NN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656875 | |

| Record name | [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-83-2 | |

| Record name | 4-Boronobenzenepropanoic acid 1-hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957034-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.